molecular formula C11H11BrN2O2S B351576 1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole CAS No. 13658-69-0

1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole

Cat. No.: B351576
CAS No.: 13658-69-0
M. Wt: 315.19g/mol
InChI Key: VYEZMDLNVFMADT-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole is a chemical compound of interest in organic and medicinal chemistry research. As a sulfonated pyrazole derivative, it is primarily utilized as a versatile synthetic intermediate or building block for the construction of more complex molecules . Researchers value this compound for its potential in developing novel ligands for coordination chemistry and in catalysis studies . The structure combines a bromophenyl group, which can undergo further cross-coupling reactions, with a 3,5-dimethylpyrazole moiety, a known scaffold in the development of various biologically active compounds. The sulfonyl group enhances the compound's reactivity, making it a key precursor in sulfonation reactions and the synthesis of sulfonamide-based structures. This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Handle with appropriate personal protective equipment, including lab coats, gloves, and eye protection, in accordance with safe laboratory practices.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2S/c1-8-7-9(2)14(13-8)17(15,16)11-5-3-10(12)4-6-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEZMDLNVFMADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)C2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bromine, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a pyrazole ring, a sulfonyl group, and a brominated phenyl group. Its synthesis typically involves multi-step processes that allow for the precise construction of its molecular architecture. For example, one common synthetic route includes the reaction of 3,5-dimethylpyrazole with a suitable sulfonyl chloride to introduce the sulfonyl group effectively. The detailed synthesis can be summarized in the following table:

StepReactantsConditionsProducts
13,5-Dimethylpyrazole + Sulfonyl chlorideRoom temperature1-(3,5-dimethylpyrazol-4-yl)sulfonyl chloride
2Product from Step 1 + Brominated phenolReflux1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole

Antiproliferative Effects

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of U937 cells with IC50 values indicating effective cytotoxicity without significant toxicity to normal cells .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory applications. Preliminary docking studies indicate that it may interact with enzymes involved in inflammatory pathways. This opens avenues for exploring its use in treating inflammatory diseases .

Antimicrobial Activity

Pyrazole derivatives are known for their antimicrobial properties. The compound has been evaluated for activity against various pathogens, including bacteria and fungi. The presence of the sulfonamide group enhances its interaction with biological targets, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of pyrazole derivatives:

  • Study on Anticancer Activity : A study published in PMC evaluated a series of pyrazole derivatives for their antiproliferative effects against cancer cell lines. The results indicated that certain modifications to the pyrazole structure significantly improved their efficacy against cancer cells while maintaining low toxicity to normal cells .
  • Research on Anti-leishmanial Activity : Another study focused on bis(spiropyrazolone) derivatives showed potential against Leishmania species. While not directly related to this compound, it underscores the therapeutic potential of pyrazole derivatives in treating parasitic infections .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, we can compare it with other related compounds:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-3,5-dimethylpyrazoleBrominated pyrazole without sulfonamideLacks anti-inflammatory properties
SulfopyrazoleContains a sulfonamide groupMore focused on anti-inflammatory activity
PhenylsulfonamideSimple sulfonamide structureLacks complexity and varied biological activity

This comparison highlights how the combination of brominated phenyl and multiple sulfonyl groups in this compound enhances its potential applications compared to simpler analogs.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions. The presence of the bromophenyl and sulfonyl groups allows it to participate in various biochemical pathways, influencing the activity of enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrazole Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Structure Highlights Molecular Weight Key Features Biological Activity (if reported) References
1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole 4-Br-Ph-SO₂, 3,5-diMe-pyrazole ~315.19* Electron-withdrawing sulfonyl group; halogen substitution Not reported in evidence Inferred
1-((2-Bromophenyl)sulfonyl)-3,5-dimethylpyrazole 2-Br-Ph-SO₂, 3,5-diMe-pyrazole 315.186 Positional isomer (2-Br vs. 4-Br); altered steric/electronic effects Not reported
1-[(4-Bromophenyl)methyl]-3,5-dimethylpyrazole 4-Br-Ph-CH₂, 3,5-diMe-pyrazole 265.1 Benzyl substituent instead of sulfonyl; reduced electron withdrawal Not reported
5-(4-Bromophenyl)-3-(4-fluorophenyl)-dihydropyrazole 4-Br-Ph, 4-F-Ph, dihydro-pyrazole core ~352.3† Saturated pyrazole ring; dual halogen substitution Crystallographic data reported
4-Bromo-5-(bromomethyl)-dihydropyrazol-3-one Br, BrCH₂, 4-Cl-Ph, dihydro-pyrazol-3-one 381.0 (M+H) Bromomethyl and ketone groups; dihydro core Synthetic intermediate
1,3,4-Oxadiazole derivatives (IIIa, IIIb) 4-Br-Ph, oxadiazole core, chlorophenyl/dimethoxyphenyl ~400–420‡ Oxadiazole ring instead of pyrazole; anti-inflammatory activity 59.5–61.9% edema suppression (100 mg/kg)

*Calculated based on (C₁₁H₁₁BrN₂O₂S).
†Estimated from analogous structures in .
‡Approximate range based on .

Structural and Functional Insights

Positional Isomerism (2-Bromo vs. 4-Bromo)

The positional isomer 1-((2-Bromophenyl)sulfonyl)-3,5-dimethylpyrazole shares the same molecular formula as the target compound but differs in bromine placement. The 4-bromo substitution likely enhances symmetry and electronic conjugation compared to the 2-bromo analog, which may introduce steric hindrance near the sulfonyl group. Such differences could influence solubility, crystal packing, and binding affinities in biological systems.

Sulfonyl vs. Benzyl Substituents

Replacing the sulfonyl group with a benzyl moiety (as in 1-[(4-Bromophenyl)methyl]-3,5-dimethylpyrazole ) reduces the compound’s polarity and electron-withdrawing capacity.

Core Heterocycle Modifications
  • Oxadiazole Derivatives: The 1,3,4-oxadiazole analogs in exhibit notable anti-inflammatory activity, suggesting that replacing the pyrazole core with alternative heterocycles can significantly impact bioactivity.
Halogen and Functional Group Additions

The bromomethyl and ketone groups in ’s dihydropyrazol-3-one derivatives introduce reactive sites for further functionalization, contrasting with the inert sulfonyl group in the target compound. Such groups may render these analogs more suitable as synthetic intermediates rather than end-stage bioactive molecules.

Biological Activity

1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring and sulfonyl groups, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and enzyme inhibitory effects, alongside relevant research findings.

Structural Overview

The molecular structure of this compound includes:

  • Pyrazole Ring : A five-membered ring with two nitrogen atoms.
  • Sulfonyl Group : A functional group containing sulfur and oxygen that enhances biological activity.
  • Brominated Phenyl Group : The presence of bromine may influence the compound's reactivity and interaction with biological targets.

Antibacterial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antibacterial properties. For instance:

  • Study Findings : In vitro studies have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. The compound's effectiveness is often compared with standard antibiotics, demonstrating promising results in preliminary screenings .
CompoundBacterial StrainActivity Level
This compoundSalmonella typhiModerate
This compoundBacillus subtilisStrong

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is noteworthy. It has been evaluated through various assays that measure the inhibition of pro-inflammatory mediators:

  • Mechanism : The compound may inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS), indicating its role in modulating inflammatory responses .
  • Results : In experiments using RAW264.7 macrophages, treatment with this compound showed a reduction in NO secretion without significant cytotoxicity at effective concentrations .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest:

  • Acetylcholinesterase (AChE) Inhibition : Some derivatives have shown strong inhibitory activity against AChE, which is crucial for treating conditions like Alzheimer's disease .
  • Urease Inhibition : Compounds related to this structure have demonstrated potent urease inhibitory activity, making them potential candidates for treating infections caused by urease-producing bacteria .
EnzymeInhibition ActivityIC50 (µM)
AcetylcholinesteraseStrong2.14 - 6.28
UreaseStrong1.13 - 2.39

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

  • Antiproliferative Studies : Research conducted on pyrazole-sulfonamide derivatives indicated that these compounds possess antiproliferative properties against cancer cell lines such as U937, suggesting a potential role in cancer therapy .
  • Binding Interactions : Fluorescence quenching studies have shown that these compounds can bind effectively to bovine serum albumin (BSA), indicating their pharmacokinetic profiles and potential for therapeutic applications .

Q & A

Q. Example Optimization Table :

ParameterOptimal ConditionImpact on Yield/Purity
SolventAnhydrous DMFMaximizes solubility
Reaction Time12–16 hoursCompletes sulfonylation
Molar Ratio1:1.2 (Pyrazole:Sulfonyl chloride)Minimizes excess reagent

How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

Q. Basic Research Focus

  • IR Spectroscopy : Identifies sulfonyl (S=O) stretches (1150–1350 cm⁻¹) and pyrazole ring vibrations (C-H bending at ~1500 cm⁻¹) .
  • NMR :
    • ¹H NMR : Methyl groups (δ ~2.2–2.5 ppm), aromatic protons (δ ~7.5–8.0 ppm) .
    • ¹³C NMR : Sulfonyl carbon (δ ~120–130 ppm), pyrazole carbons (δ ~140–160 ppm) .
  • X-ray Crystallography : SHELX software refines hydrogen-bonding networks (e.g., C–H⋯N interactions) and torsional angles .

Q. Example Crystallographic Data :

ParameterValue (from )
Space GroupMonoclinic, P2₁/c
Hydrogen Bond (D–H⋯A)C5–H5⋯N1 (2.58 Å)

What challenges arise in achieving regioselectivity during functionalization, and how can computational models guide reaction optimization?

Advanced Research Focus
Regioselectivity challenges occur during electrophilic substitution or cycloaddition reactions. For example, competing pathways may yield 1,3- vs. 1,5-disubstituted pyrazoles. Computational approaches include:

  • Molecular Electron Density Theory (MEDT) : Predicts preferred reaction pathways by analyzing electron density at reactive sites (e.g., Cβ vs. Cγ positions) .
  • DFT Calculations : Models transition states to identify kinetic vs. thermodynamic products .

Case Study : In a [3+2] cycloaddition, MEDT revealed that interactions between electrophilic Cβ and nucleophilic –N=N=C– fragments dictated regioselectivity, despite experimental results initially suggesting alternative pathways .

How do intermolecular interactions revealed by crystallography inform the compound’s stability and reactivity?

Advanced Research Focus
Crystal packing analysis using SHELX highlights:

  • Hydrogen bonding : Stabilizes the lattice (e.g., C–H⋯Br interactions in reduce thermal motion).
  • π-π Stacking : Aromatic sulfonyl and pyrazole rings align to enhance solid-state stability .
  • Torsional Strain : Deviations from planarity in the sulfonyl group influence solubility and reactivity .

Implications : Modifying substituents (e.g., introducing electron-withdrawing groups) can alter these interactions, affecting crystallization behavior and bioavailability.

How can discrepancies between experimental and theoretical data (e.g., reaction pathways) be resolved?

Advanced Research Focus
Discrepancies often arise in reaction mechanisms. For example, theoretical models (MEDT) may predict Δ²-pyrazoline formation, while experiments yield nitropyrazole derivatives due to CHCl₃ elimination . Resolution strategies include:

  • In situ Monitoring : Real-time techniques (e.g., FT-IR or HPLC) track intermediate species.
  • Post-Hoc Analysis : Isolate and characterize by-products (e.g., via LC-MS) to validate competing pathways.
  • Multi-Scale Modeling : Combine quantum mechanics (QM) with molecular dynamics (MD) to account for solvent effects or kinetic traps .

What biological activities are associated with this compound, and what methodologies assess its therapeutic potential?

Q. Basic Research Focus

  • Enzyme Inhibition : Assays (e.g., fluorescence-based) evaluate binding to kinases or cyclooxygenase isoforms.
  • Antimicrobial Screening : MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains .
  • SAR Studies : Modifying the sulfonyl or bromophenyl groups enhances selectivity (e.g., links sulfonamide groups to receptor affinity).

Q. Key Data :

Assay TypeTargetIC₅₀/EC₅₀ Range
Kinase InhibitionEGFR Tyrosine Kinase0.5–5.0 µM

What strategies are employed to modify the sulfonyl group for enhanced bioactivity, and how is efficacy validated?

Q. Advanced Research Focus

  • Functionalization : Introduce electron-withdrawing groups (e.g., –CF₃) to sulfonyl moieties to improve metabolic stability.
  • Click Chemistry : Azide-alkyne cycloaddition attaches pharmacophores (e.g., triazoles) for targeted delivery .
  • Validation :
    • In Vivo Models : Pharmacokinetic studies (e.g., half-life, bioavailability) in rodents.
    • Crystallography : Co-crystallization with target proteins (e.g., COX-2) confirms binding modes .

How are impurities or by-products identified and quantified during synthesis?

Q. Basic Research Focus

  • Chromatography : HPLC with UV detection quantifies unreacted 3,5-dimethylpyrazole or sulfonyl chloride.
  • Mass Spectrometry : HRMS identifies side products (e.g., di-sulfonylated derivatives) .
  • NMR Titration : Integrates impurity peaks (e.g., δ ~7.8 ppm for residual aromatic protons) against internal standards .

Q. Example Impurity Profile :

ImpurityRetention Time (HPLC)Concentration (ppm)
Di-sulfonylated12.3 min<50

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